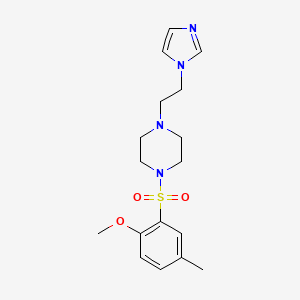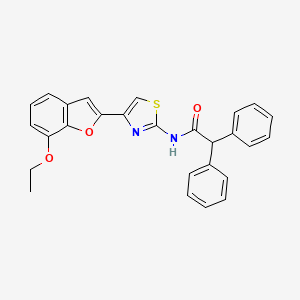![molecular formula C15H17N7O B2531284 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2380172-96-1](/img/structure/B2531284.png)
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. The compound is a kinase inhibitor, which means that it can block the activity of certain enzymes involved in cell signaling pathways.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine involves its ability to block the activity of certain kinases. Specifically, the compound binds to the ATP-binding site of the kinase, preventing it from phosphorylating downstream targets in the signaling pathway. This can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and block cell migration and invasion. In vivo studies have shown that the compound can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine in lab experiments is its specificity for certain kinases. This can allow for targeted inhibition of specific signaling pathways, which can be useful in studying the role of these pathways in disease. However, a limitation of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound in combination with other targeted therapies or chemotherapy agents to determine if it can enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine is a complex process that involves multiple steps. The starting material for the synthesis is 4-methoxypyrimidine-2-amine, which is reacted with 1,4-dibromobutane to form 4-(4-bromobutyl)-2-methoxypyrimidine. This intermediate compound is then reacted with piperazine to form 4-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)butylamine. Finally, this compound is reacted with 2-cyano-6-methoxybenzothiazole to form the desired product, 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine.
Applications De Recherche Scientifique
The compound 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine has been studied extensively for its potential applications in drug development. It has been shown to inhibit the activity of certain kinases, including ABL, SRC, and BCR-ABL, which are involved in cell signaling pathways that are dysregulated in cancer cells. This makes the compound a promising candidate for the development of targeted cancer therapies.
Propriétés
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-12-3-5-17-15(20-12)22-8-6-21(7-9-22)14-13-11(2-4-16-13)18-10-19-14/h2-5,10,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHBIKVVCCERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

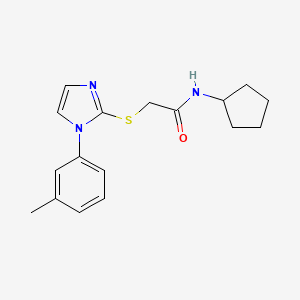

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
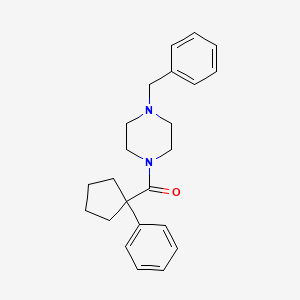
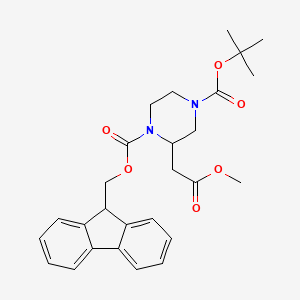
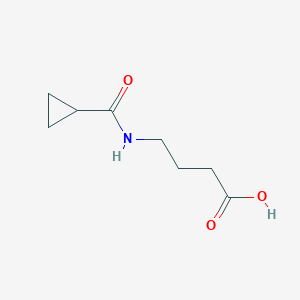


![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)
